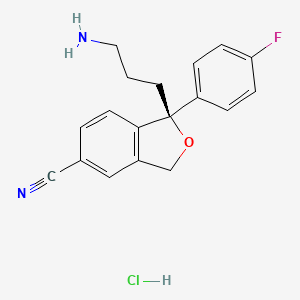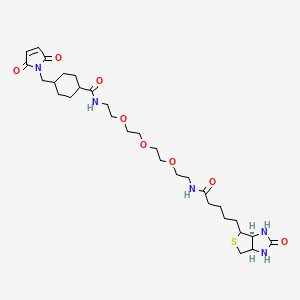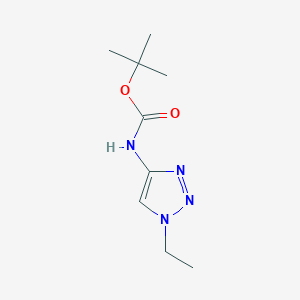
(S)-Didemethyl Citalopram Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. This compound is specifically the S-enantiomer of didemethyl citalopram, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is often more pharmacologically active than its counterpart, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Didemethyl Citalopram Hydrochloride typically involves multiple steps, starting from the parent compound, citalopram. One common method involves the demethylation of citalopram to produce didemethyl citalopram, followed by the separation of the S-enantiomer using chiral chromatography or other enantioselective techniques .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral separation techniques to isolate the desired enantiomer. This process may involve the use of chiral catalysts or resolving agents to achieve high enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Didemethyl Citalopram Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
(S)-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-Didemethyl Citalopram Hydrochloride is similar to that of citalopram. It primarily inhibits the reuptake of serotonin in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This inhibition is achieved through the blockade of the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reabsorption of serotonin into presynaptic neurons .
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: The parent compound, which is a racemic mixture of both R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, which is more selective and potent in inhibiting serotonin reuptake
Paroxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
(S)-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may offer distinct pharmacological advantages over the racemic mixture or other SSRIs. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitters makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H18ClFN2O |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m0./s1 |
Clave InChI |
ZPPDJHFUISDGTP-FERBBOLQSA-N |
SMILES isomérico |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
SMILES canónico |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)

![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
